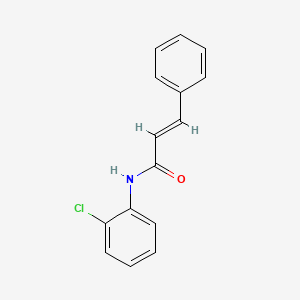

N-(2-Chlorophenyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLXMLNUDVRAJG-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-79-9 |

Source

|

| Record name | NSC191390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

(2E)-N-(2-chlorophenyl)cinnamamide CAS number 105703-65-9 properties

An In-Depth Technical Guide to (2E)-N-(2-chlorophenyl)cinnamamide (CAS Number: 105703-65-9)

Foreword

This technical guide provides a comprehensive overview of (2E)-N-(2-chlorophenyl)cinnamamide, a molecule belonging to the versatile class of cinnamamides. As a Senior Application Scientist, my objective is to synthesize the available data with practical, field-proven insights for researchers, scientists, and professionals in drug development. The cinnamamide scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities.[1][2] This document will delve into the known properties, a plausible synthetic route, and the potential therapeutic applications of this specific chlorinated derivative, grounding all claims in authoritative references. Given the limited specific data available for CAS number 105703-65-9, this guide also leverages established knowledge of structurally related cinnamamides to propose experimental pathways and predict biological relevance, clearly delineating established facts from scientifically grounded hypotheses.

Molecular Identity and Physicochemical Properties

(2E)-N-(2-chlorophenyl)cinnamamide is an aromatic amide characterized by a cinnamoyl group attached to a 2-chloroaniline moiety. The "(2E)" designation specifies the trans configuration of the double bond in the cinnamoyl backbone, which is generally the more thermodynamically stable and biologically active isomer.[3]

Chemical Structure

The structure combines a phenylprop-2-enoyl core with a chlorinated phenyl ring, features known to influence lipophilicity and biological target interactions.

Caption: Molecular structure of (2E)-N-(2-chlorophenyl)cinnamamide.

Physicochemical Data Summary

Specific experimental data for CAS 105703-65-9 is not widely published. The table below includes calculated properties and data from a structurally identical compound with a different CAS number (73108-79-9), which should be considered representative.[4]

| Property | Value | Source / Method |

| CAS Number | 105703-65-9 | - |

| Molecular Formula | C₁₅H₁₂ClNO | Calculated |

| Molecular Weight | 257.72 g/mol | Calculated |

| IUPAC Name | (2E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | IUPAC Nomenclature |

| Physical Form | Solid | Assumed, based on related compounds |

| Purity | >97% (Typical for commercial samples) | Supplier Data (for CAS 73108-79-9) |

| Storage | Sealed in dry, room temperature | Supplier Data (for CAS 73108-79-9) |

| InChI Key | FKLXMLNUDVRAJG-ZHACJKMWSA-N | Standard Identifier |

Synthesis and Characterization

The synthesis of N-aryl cinnamamides is well-established in the literature.[5][6] The most direct and common method is the acylation of a substituted aniline with cinnamoyl chloride, often under Schotten-Baumann conditions. This approach is reliable and generally provides good yields.

Proposed Synthetic Workflow

The reaction involves the nucleophilic attack of the amino group of 2-chloroaniline on the electrophilic carbonyl carbon of cinnamoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to quench the HCl byproduct.

Caption: A standard laboratory workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for cinnamamide synthesis.[5][6][7]

-

Preparation: To a solution of 2-chloroaniline (1.0 eq) and pyridine (1.0 eq) in anhydrous acetone (or THF) in a round-bottom flask equipped with a magnetic stirrer, place the flask in an ice bath (0°C).

-

Reaction: Add a solution of cinnamoyl chloride (1.0 eq) in anhydrous acetone dropwise to the stirred aniline solution over 15 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 3N HCl.[7] Shake vigorously and allow the layers to separate.

-

Extraction: Collect the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the pure product.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cinnamoyl group with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-stereochemistry.[3] Aromatic protons for both phenyl rings will appear in the downfield region (δ 7-8 ppm). The amide N-H proton will appear as a singlet.

-

¹³C-NMR: The carbon spectrum will show a characteristic signal for the amide carbonyl carbon around δ 164-166 ppm.[7] Signals for the olefinic and aromatic carbons will also be present in their expected regions.

-

FT-IR: The infrared spectrum should display a strong absorption band for the C=O stretch of the amide (around 1650 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition, matching C₁₅H₁₂ClNO.[7]

Potential Biological Activities and Therapeutic Relevance

While (2E)-N-(2-chlorophenyl)cinnamamide itself has not been extensively studied, the broader class of cinnamamides and their halogenated derivatives exhibit a wide range of biological activities.[1] This provides a strong rationale for investigating the therapeutic potential of this specific compound.

Antimicrobial Activity

The introduction of halogens into the structure of N-arylcinnamamides is a known strategy to enhance antibacterial activity.[1][9] Studies on series of 4-chloro and 3,4-dichlorocinnamanilides have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][9] The mechanism is often linked to the disruption of bacterial cellular processes. It is plausible that (2E)-N-(2-chlorophenyl)cinnamamide could exhibit similar antimicrobial properties.

Anticonvulsant Properties

The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for anticonvulsant properties.[10] Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as halogens, on the phenyl ring can increase anticonvulsant activity.[11] This suggests that the 2-chloro substitution in the target molecule may confer or enhance activity related to the central nervous system (CNS). The proposed mechanisms for related compounds involve modulation of GABAₐ receptors, NMDA receptors, and various ion channels.[2][10]

Anticancer and Anti-inflammatory Potential

Numerous cinnamamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.[3] Some derivatives act as antitubulin agents, disrupting microtubule polymerization and inducing cell cycle arrest. Additionally, the cinnamamide scaffold is found in compounds with anti-inflammatory properties.[2]

Caption: Overview of potential therapeutic applications based on related compounds.

Safety, Handling, and Toxicology

Specific toxicology data for CAS 105703-65-9 are not available. General precautions for handling novel, uncharacterized chemical compounds should be strictly followed.

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed (H302) and toxic to aquatic life (H411). May cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12][14] In case of contact, rinse the affected area immediately with plenty of water.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area.[12]

Conclusion and Future Directions

(2E)-N-(2-chlorophenyl)cinnamamide is a synthetic compound with a high potential for biological activity, inferred from extensive research on the cinnamamide class. While specific data for this molecule is scarce, its structure suggests promising avenues for investigation, particularly in the fields of antimicrobial and CNS drug discovery.

Future research should focus on:

-

Definitive Synthesis and Characterization: Performing the proposed synthesis and obtaining full, unambiguous spectroscopic data to create a public record for this compound.

-

Physicochemical Profiling: Experimentally determining key properties such as melting point, solubility in various solvents, and lipophilicity (LogP).

-

Broad Biological Screening: Evaluating the compound's activity in a panel of assays, including antimicrobial (against resistant bacterial strains), anticancer (against various cell lines), and anticonvulsant models.

-

Mechanism of Action Studies: If significant biological activity is confirmed, subsequent studies should aim to elucidate the specific molecular targets and pathways involved.

This guide serves as a foundational document to stimulate and direct future research into this promising, yet under-investigated, chemical entity.

References

-

Doležal, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. Available at: [Link]

-

Zagaja, M., et al. (2020). S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. International Journal of Molecular Sciences. Available at: [Link]

-

Cenicola, M. L., et al. (1977). Structure-activity Relationship in Cinnamamides. 2. Synthesis and Pharmacological Evaluation of Some (E)- And (Z)-N-alkyl-alpha, Beta-Dimethylcinnamamides Substituted on the Phenyl Group. Journal of Medicinal Chemistry. Available at: [Link]

-

Doležal, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. ResearchGate. Available at: [Link]

-

Chemsrc. (2E)-N-Cyclopropyl-2-hexenamide | CAS#:950986-78-4. Chemsrc. Available at: [Link]

-

Jeon, Y.-J., et al. (2020). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules. Available at: [Link]

-

Mantu, D., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem. Available at: [Link]

-

Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

de Oliveira, A. C. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules. Available at: [Link]

-

Du, L., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. ResearchGate. Available at: [Link]

-

Raju, B., et al. (2022). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. International Journal of Drug Development and Research. Available at: [Link]

-

Du, L., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules. Available at: [Link]

-

Raju, B., et al. (2022). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing. Available at: [Link]

Sources

- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 105703-65-9|(2E)-N-(2-Chlorophenyl)-3-phenyl-2-propenamide|BLD Pharm [bldpharm.com]

- 5. ashdin.com [ashdin.com]

- 6. ashdin.com [ashdin.com]

- 7. mdpi.com [mdpi.com]

- 8. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy | MDPI [mdpi.com]

- 11. Structure-activity relationship in cinnamamides. 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-alpha, beta-dimethylcinnamamides substituted on the phenyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of N-(2-Chlorophenyl)cinnamamide from Cinnamoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Chlorophenyl)cinnamamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 2-chloroaniline with cinnamoyl chloride, a classic example of the Schotten-Baumann reaction. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and in-depth analysis of the characterization techniques essential for product validation. Furthermore, it addresses critical aspects of process safety, potential side reactions, and purification strategies, tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

Cinnamamides are a class of organic compounds characterized by a cinnamoyl group attached to a nitrogen atom. These structures are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific target of this guide, this compound (CAS 73108-79-9), incorporates a 2-chlorophenyl moiety, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a diverse library of such amides is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[1]

The chosen synthetic route, the reaction of cinnamoyl chloride with 2-chloroaniline, is a robust and versatile method for forming the amide bond.[1] This guide will provide the necessary technical depth to enable the successful and safe execution of this synthesis in a laboratory setting.

The Underlying Chemistry: The Schotten-Baumann Reaction

The synthesis of this compound from cinnamoyl chloride and 2-chloroaniline is a classic example of the Schotten-Baumann reaction. This reaction, first described by Carl Schotten and Eugen Baumann, is a method for synthesizing amides from amines and acyl chlorides.[2]

The reaction is typically carried out under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct.[3] The presence of a base is crucial as it drives the reaction equilibrium towards the formation of the amide product.[4]

Reaction Mechanism

The mechanism proceeds via a nucleophilic acyl substitution.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. This forms a tetrahedral intermediate.[4]

-

Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., pyridine or triethylamine) to yield the final this compound product and the hydrochloride salt of the base.[4]

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol

This protocol details a robust method for the synthesis of this compound. It is adapted from general procedures for the synthesis of cinnamamides.[1]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) |

| Cinnamoyl chloride | C₉H₇ClO | 166.61 | 1.67 g | 10.0 |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | 1.28 g | 10.0 |

| Pyridine (or Triethylamine) | C₅H₅N | 79.10 | 1.58 g (1.6 mL) | 20.0 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 2 x 25 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 25 mL | - |

| Brine | NaCl (aq) | 58.44 | 25 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.28 g, 10.0 mmol) and pyridine (1.58 g, 20.0 mmol) in 30 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Acyl Chloride: Dissolve cinnamoyl chloride (1.67 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess pyridine), 25 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 25 mL of brine (to remove dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as ethanol or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to form crystals, which can then be collected by vacuum filtration.[3]

-

Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexanes.[5]

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cinnamoyl and 2-chlorophenyl moieties.

-

Vinyl Protons: Two doublets in the range of δ 6.5-7.8 ppm, corresponding to the two protons of the α,β-unsaturated system. The trans coupling constant (J) is expected to be around 15.5 Hz.[5]

-

Aromatic Protons: A complex multiplet between δ 7.2 and 7.6 ppm integrating to 9 protons (5 from the cinnamoyl phenyl ring and 4 from the 2-chlorophenyl ring).

-

Amide Proton: A broad singlet, typically in the region of δ 8.0-9.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinyl carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1660 cm⁻¹.

-

N-H Bend (Amide II): A band around 1540 cm⁻¹.

-

C=C Stretch: A peak around 1620 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺ at m/z 258.0680, corresponding to the molecular formula C₁₅H₁₃ClNO.[5] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed.

Safety and Hazard Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Cinnamoyl Chloride: Corrosive and causes severe skin burns and eye damage. Reacts with water and moisture.

-

2-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Pyridine/Triethylamine: Flammable liquids and vapors. Harmful if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane: Suspected of causing cancer.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting and Side Reactions

-

Low Yield:

-

Hydrolysis of Cinnamoyl Chloride: Ensure all glassware is dry and anhydrous solvents are used to prevent the hydrolysis of cinnamoyl chloride to cinnamic acid.

-

Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before work-up.

-

-

Formation of Byproducts:

-

Diacylation: The use of a slight excess of the amine can sometimes lead to the formation of a diacylated byproduct. Maintaining a 1:1 stoichiometry of the acyl chloride and amine is recommended.

-

Self-Condensation of 2-Chloroaniline: While less likely under these conditions, it's a potential side reaction.

-

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction of cinnamoyl chloride and 2-chloroaniline is a reliable and efficient method for obtaining this valuable compound. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and employing proper purification and characterization techniques, researchers can successfully synthesize and validate this target molecule. The information presented in this guide provides a solid foundation for the synthesis and further investigation of this and related cinnamamide derivatives in the context of drug discovery and materials science.

References

- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

-

Kim, S. H., Kim, M., Kwon, D., Pyo, J. S., Kim, J. H., Kwak, J. H., & Jung, Y. S. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 23(11), 2849. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press.

-

Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Pharmaceuticals, 16(4), 548. [Link]

- BLD Pharmatech. (n.d.). This compound.

- PubChem. (n.d.). 2-Chlorocinnamic acid.

- BenchChem. (2025). laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride.

- MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.

Sources

- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20170240503A1 - N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 73108-79-9 [sigmaaldrich.cn]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Chlorophenyl)cinnamamide

This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of N-(2-Chlorophenyl)cinnamamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not just the data itself, but the rationale behind the experimental choices and the interpretation of the resulting spectra.

Introduction

This compound belongs to the cinnamamide class of compounds, which are noted for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The precise structural confirmation of such molecules is a critical prerequisite for any further biological or medicinal chemistry investigation. Spectroscopic methods provide the necessary tools for unambiguous structure determination, ensuring the identity and purity of the synthesized compound. This guide will walk through the theoretical underpinnings and practical data interpretation for this compound.

Chemical Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and analyzed using a 400 MHz or higher field NMR spectrometer.[3] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Amide | ~8.5 - 9.5 | Singlet (broad) | - | 1H | NH |

| Aromatic | ~7.2 - 8.2 | Multiplet | - | 9H | Ar-H |

| Vinyl | ~7.7 | Doublet | ~15.5 | 1H | Cinnamoyl β-H |

| Vinyl | ~6.6 | Doublet | ~15.5 | 1H | Cinnamoyl α-H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Causality Behind Signal Assignments:

-

Amide Proton (NH): This proton is attached to a nitrogen atom, which is deshielded by the adjacent carbonyl group. Its signal is often broad due to quadrupole coupling with the nitrogen nucleus and potential for hydrogen bonding.

-

Aromatic Protons (Ar-H): The nine protons on the two phenyl rings resonate in the downfield region (7.2-8.2 ppm) due to the anisotropic effect of the aromatic ring currents. The signals will appear as a complex multiplet because of spin-spin coupling between adjacent protons.

-

Vinyl Protons (α-H and β-H): The two protons on the carbon-carbon double bond of the cinnamoyl group are distinct. The β-proton (attached to the carbon further from the carbonyl group) is more deshielded and appears further downfield than the α-proton. The large coupling constant (~15.5 Hz) is characteristic of a trans relationship between these two protons, confirming the (E)-stereochemistry of the double bond.[4]

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., hybridization, proximity to electronegative atoms).

| Carbon(s) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~164 | C =O |

| Aromatic/Vinyl | ~120 - 142 | C (Aromatic and Vinyl) |

| Aromatic | ~127 - 135 | C -Cl |

Note: These are approximate chemical shift ranges. Specific assignments require more advanced 2D NMR techniques.

Causality Behind Signal Assignments:

-

Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is highly deshielded due to the electronegativity of the oxygen atom and appears at the lowest field (~164 ppm).

-

Aromatic and Vinyl Carbons: The carbons of the two aromatic rings and the vinyl group resonate in a similar region of the spectrum (120-142 ppm).[3] Distinguishing between them can be challenging without further experiments like HSQC or HMBC.

-

Carbon Bearing Chlorine (C-Cl): The carbon atom directly attached to the chlorine atom is expected to be in the aromatic region, with its chemical shift influenced by the electronegativity of the chlorine.

Caption: General workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by molecular vibrations.

Experimental Protocol: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹.[5]

Data Interpretation: The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes of the functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3050 | C-H stretch | Aromatic/Vinyl |

| ~1660 | C=O stretch | Amide (Amide I band) |

| ~1625 | C=C stretch | Alkene |

| ~1540 | N-H bend | Amide (Amide II band) |

| ~750 | C-Cl stretch | Chloro-aromatic |

Causality Behind Band Assignments:

-

N-H Stretch (~3300 cm⁻¹): The stretching vibration of the N-H bond in the amide group gives rise to a characteristic absorption in this region.[4]

-

C=O Stretch (~1660 cm⁻¹): The strong absorption band for the carbonyl stretch is a hallmark of the amide functional group. Its position is influenced by conjugation and hydrogen bonding.

-

C=C Stretch (~1625 cm⁻¹): The stretching of the carbon-carbon double bond in the cinnamoyl moiety results in a peak in this region.

-

N-H Bend (~1540 cm⁻¹): The bending vibration of the N-H bond, coupled with the C-N stretch, gives the Amide II band, which is another characteristic feature of amides.

-

C-Cl Stretch (~750 cm⁻¹): The vibration of the carbon-chlorine bond is typically found in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: The sample is introduced into a mass spectrometer, often using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.[3] This allows for accurate mass measurements.

Data Interpretation: The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Expected Molecular Ion: For this compound (C₁₅H₁₂ClNO), the expected monoisotopic mass is approximately 257.06 g/mol . In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 258.07.[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak (due to ³⁷Cl) that is about one-third the intensity of the [M] peak (due to ³⁵Cl).

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information.

Caption: Plausible fragmentation pathways for this compound.

-

Loss of a Chlorophenyl Radical: Cleavage of the amide C-N bond can lead to the formation of a cinnamoyl cation at m/z 131.

-

Formation of a Tropylium Ion: The cinnamoyl cation can further lose carbon monoxide (CO) to form the highly stable tropylium ion at m/z 91.

-

Loss of a Phenyl Radical: Fragmentation can also occur with the loss of the phenyl group from the cinnamoyl moiety.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the connectivity of the atoms. IR spectroscopy identifies the key functional groups, namely the amide and the alkene. High-resolution mass spectrometry confirms the molecular formula and provides further structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of the target molecule, which is a cornerstone of chemical and pharmaceutical research.

References

-

Lee, J. H., et al. (2018). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 23(11), 2849. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

-

Sławiński, J., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Pharmaceuticals, 16(4), 543. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]

-

Luo, Y., et al. (2015). Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents. RSC Advances, 5(103), 84881-84891. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0043396). [Link]

-

PubChem. (n.d.). trans-Cinnamamide. [Link]

-

Govindarajan, M., et al. (2015). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 938-947. [Link]

-

Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7013. [Link]

-

Kumar, A., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 179, 777-797. [Link]

-

Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325-1337. [Link]

-

Li, J., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(7), 3055-3060. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

- Jin, C., Sun, X., & Wu, L. (2011). Synthesis and Characterization of N,n-Bis(2-Hydroxyethyl) Cinnamamide as a Photo-Responsive Monomer. Designed Monomers and Polymers, 14(1), 59-67.

-

Mohimani, H., et al. (2017). Dereplication of peptidic natural products through database search of mass spectra. Nature Chemical Biology, 13(1), 30-37. [Link]

-

Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Bioorganic Chemistry, 148, 107533. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

Li, G., et al. (2011). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 444-450. [Link]

-

PubChemLite. (n.d.). Cinnamamide, n-(2-hydroxyethyl)-beta-methyl- (C12H15NO2). [Link]

Sources

- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Physicochemical Landscape of Chlorinated N-arylcinnamamides: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Potential and Physicochemical Hurdles of Chlorinated N-arylcinnamamides

Chlorinated N-arylcinnamamides have emerged as a promising class of compounds in medicinal chemistry, demonstrating a spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] Their therapeutic potential is intricately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth exploration of the critical physicochemical parameters of these compounds, namely lipophilicity and acidity (pKa), offering both theoretical insights and practical, field-proven experimental and computational protocols for their determination. Understanding and optimizing these properties is paramount for advancing these molecules from promising leads to viable drug candidates.

I. The Crucial Role of Lipophilicity and Ionization in Drug Action

The journey of a drug from administration to its target site is a complex process heavily influenced by its physicochemical characteristics. For chlorinated N-arylcinnamamides, two of the most critical parameters are lipophilicity (logP/logD) and the acid dissociation constant (pKa).

-

Lipophilicity (logP/logD): This parameter quantifies the preference of a compound for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. Excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown, while very low lipophilicity can hinder membrane permeation.[1][5]

-

Acid Dissociation Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. Since the pH varies throughout the body (e.g., stomach vs. intestines), understanding the pKa is crucial for predicting a drug's behavior in different physiological environments.

A delicate balance of these properties is essential for optimal pharmacokinetic and pharmacodynamic outcomes.

II. Synthesis of Chlorinated N-arylcinnamamides: A Step-by-Step Protocol

The synthesis of chlorinated N-arylcinnamamides is typically achieved through the condensation of a chlorinated cinnamic acid derivative with a substituted aniline.[1][5] A robust and widely used method involves the activation of the carboxylic acid group, followed by amidation.

Experimental Protocol: Synthesis of a Representative Chlorinated N-arylcinnamamide

This protocol outlines the synthesis of (2E)-3-(4-chlorophenyl)-N-(substituted phenyl)prop-2-enamide.

Materials:

-

4-chlorocinnamic acid

-

Substituted aniline

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous chlorobenzene or Dichloromethane (DCM)

-

Triethylamine or Pyridine (if starting from acid chloride)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

Step 1: Activation of Chlorinated Cinnamic Acid (Method A: In-situ Acyl Chloride Formation) [1][5]

-

In a dry round-bottom flask, suspend 4-chlorocinnamic acid (1.0 eq) in anhydrous chlorobenzene.

-

Add the substituted aniline (1.0 eq) to the suspension.

-

Under stirring, add phosphorus trichloride (0.5 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (or as per microwave-assisted protocols) and monitor the reaction progress using TLC.[1]

-

Upon completion, cool the reaction mixture to room temperature.

Step 1: Formation of Cinnamoyl Chloride (Method B: Isolated Acyl Chloride) [6]

-

In a round-bottom flask equipped with a reflux condenser, add 4-chlorocinnamic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

-

Heat the mixture to reflux for 1-2 hours until the evolution of HCl gas ceases.

-

Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chlorocinnamoyl chloride.

Step 2: Amidation [6]

-

In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add the crude 4-chlorocinnamoyl chloride (from Method B) dissolved in a minimal amount of anhydrous DCM dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Step 3: Work-up and Purification

-

Quench the reaction mixture by the slow addition of water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the pure chlorinated N-arylcinnamamide.

Step 4: Characterization

-

Melting Point: Determine the melting point of the purified product.

-

Spectroscopic Analysis: Confirm the structure using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

III. Experimental Determination of Physicochemical Properties

A. Lipophilicity (logP) Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional "gold standard" for logP determination, but it can be time-consuming and challenging for poorly soluble compounds. RP-HPLC offers a reliable and more efficient alternative. The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: Methanol/water or Acetonitrile/water mixtures of varying compositions

-

A set of standard compounds with known logP values for calibration

-

The synthesized chlorinated N-arylcinnamamide

Procedure:

-

Preparation of Mobile Phases: Prepare a series of mobile phases with varying volume fractions of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol in water).

-

Calibration Curve:

-

Inject each standard compound with a known logP value onto the HPLC system using each mobile phase composition.

-

Record the retention time (t_R) for each standard.

-

Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).

-

For each mobile phase composition, plot log k versus the known logP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Dissolve the synthesized chlorinated N-arylcinnamamide in a suitable solvent and inject it into the HPLC system under the same conditions as the standards.

-

Determine the retention time and calculate the log k value for the test compound.

-

-

logP Determination:

-

Using the calibration curve for the corresponding mobile phase, determine the logP value of the chlorinated N-arylcinnamamide from its measured log k value.

-

For a more robust determination, extrapolate the log k values obtained at different mobile phase compositions to 100% aqueous phase to obtain log k_w, which is then used to calculate logP.

-

Diagram of the RP-HPLC Workflow for logP Determination:

Caption: Workflow for logP determination using RP-HPLC.

B. pKa Determination for Poorly Soluble Compounds using the Yasuda-Shedlovsky Extrapolation Method

For compounds with low aqueous solubility, direct potentiometric titration in water is not feasible. The Yasuda-Shedlovsky method provides a reliable approach to determine the aqueous pKa by performing titrations in a series of organic solvent-water mixtures and extrapolating the results to a purely aqueous environment.[7][8][9][10][11]

Instrumentation and Materials:

-

pH meter with a combination glass electrode

-

Autotitrator or manual burette

-

Jacketed titration vessel with temperature control

-

Methanol (or other suitable co-solvent) and deionized water

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

-

The synthesized chlorinated N-arylcinnamamide

Procedure:

-

Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures with varying weight percentages of methanol (e.g., 20%, 30%, 40%, 50%, 60% w/w).

-

Electrode Calibration: Calibrate the pH electrode in each co-solvent mixture using appropriate buffers.

-

Titration:

-

Dissolve a precisely weighed amount of the chlorinated N-arylcinnamamide in a known volume of each co-solvent mixture.

-

Titrate the solution with a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds).

-

Record the pH values after each addition of the titrant.

-

-

Determination of Apparent pKa (pₛKₐ):

-

Plot the titration curve (pH vs. volume of titrant).

-

Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point corresponds to the apparent pKa (pₛKₐ) in that specific co-solvent mixture.

-

-

Yasuda-Shedlovsky Extrapolation:

-

The Yasuda-Shedlovsky equation is: pₛKₐ + log[H₂O] = A/ε + B, where [H₂O] is the molar concentration of water in the mixture, ε is the dielectric constant of the mixture, and A and B are constants.

-

Calculate pₛKₐ + log[H₂O] and 1/ε for each co-solvent mixture.

-

Plot pₛKₐ + log[H₂O] (y-axis) against 1/ε (x-axis).

-

Perform a linear regression on the data points.

-

Extrapolate the linear regression to 1/ε of pure water to obtain the y-intercept, which corresponds to the aqueous pKa.

-

Diagram of the Yasuda-Shedlovsky Extrapolation Workflow:

Caption: Workflow for pKa determination using Yasuda-Shedlovsky extrapolation.

IV. Computational Prediction of Physicochemical Properties

In silico methods are invaluable tools in modern drug discovery, enabling the rapid prediction of physicochemical properties for large numbers of virtual compounds, thus guiding synthesis and prioritization.

A. Computational Approaches for logP Prediction

Several computational methods exist for predicting logP, broadly categorized as:

-

Fragment-based methods: These methods calculate logP by summing the contributions of individual fragments of the molecule.

-

Property-based methods: These approaches use molecular properties like molar refractivity, polarizability, and surface area to predict logP.

-

Atom-based methods: Similar to fragment-based methods, but the contributions of individual atoms are summed.

A variety of software packages are available for logP prediction, including both commercial and open-source options.[2][12]

B. Computational Approaches for pKa Prediction

Predicting pKa computationally is more complex than logP prediction due to the involvement of electronic effects, resonance, and solvation. Common approaches include:

-

Empirical methods: These methods use linear free-energy relationships and databases of known pKa values to predict the pKa of new compounds.

-

Quantum mechanical (QM) methods: These are first-principles methods that calculate the free energy change of the deprotonation reaction. While computationally intensive, they can provide high accuracy.[13]

-

Machine learning models: These models are trained on large datasets of experimental pKa values and molecular descriptors to predict pKa.[2]

Several software tools are available for pKa prediction, each with its own strengths and limitations.[1][12]

V. Structure-Activity Relationships (SAR) and Physicochemical Properties

The biological activity of chlorinated N-arylcinnamamides is significantly influenced by their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate these properties with biological activity.[14][15][16]

For chlorinated N-arylcinnamamides, the following trends have been observed:

-

Lipophilicity: Increased lipophilicity, often achieved by adding more chlorine atoms or other lipophilic substituents, can enhance antimicrobial activity up to a certain point.[1][5] However, excessive lipophilicity can lead to decreased solubility and increased toxicity.

-

Electronic Effects: The electronic properties of the substituents on the aryl rings, as described by parameters like the Hammett constant, can influence the pKa of the amide proton and the overall electron distribution in the molecule, thereby affecting its interaction with biological targets.

By systematically varying the substitution patterns on the cinnamic acid and aniline moieties and correlating the resulting changes in physicochemical properties with biological activity, it is possible to design more potent and selective compounds.

VI. Data Summary

The following table provides a hypothetical example of the kind of data that would be generated for a series of chlorinated N-arylcinnamamides.

| Compound ID | R¹ | R² | Experimental logP | Predicted logP | Experimental pKa | Predicted pKa | Biological Activity (MIC, µM) |

| CNA-1 | 4-Cl | H | 3.52 | 3.60 | 8.9 | 9.1 | 16 |

| CNA-2 | 4-Cl | 4-Cl | 4.25 | 4.31 | 8.5 | 8.7 | 8 |

| CNA-3 | 3,4-diCl | H | 4.18 | 4.25 | 8.7 | 8.9 | 12 |

| CNA-4 | 3,4-diCl | 4-Cl | 4.91 | 4.98 | 8.3 | 8.5 | 4 |

| CNA-5 | 3,4-diCl | 4-NO₂ | 4.35 | 4.42 | 7.9 | 8.1 | 2 |

Conclusion

The physicochemical properties of chlorinated N-arylcinnamamides are critical determinants of their therapeutic potential. A thorough understanding and precise measurement of lipophilicity and pKa are essential for the rational design and optimization of these compounds. This guide has provided a comprehensive overview of both experimental and computational approaches for characterizing these key properties. By integrating these methodologies into the drug discovery workflow, researchers can accelerate the development of novel chlorinated N-arylcinnamamide-based therapeutics with improved efficacy and safety profiles.

References

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]

-

Comparative study of machine learning methods for accurate prediction of logP and pKb. ResearchGate. [Link]

-

Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Chemaxon. [Link]

-

pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. PubMed. [Link]

-

Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]

-

Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. [Link]

-

Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. [Link]

-

Computational pKa Determination. Reddit. [Link]

-

Potentiometric pKa determination of water-insoluble compounds. Pion Inc. [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. ResearchGate. [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. [Link]

-

Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]

-

Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

QSAR. Drug Design Org. [Link]

-

3D-QSAR Based on Quantum-Chemical Molecular Fields: Toward an Improved Description of Halogen Interactions. AMiner. [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Benzylidene hydrazine benzamide derivatives QSAR study. Revista Vitae. [Link]

-

Reactions of aniline with cinnamic acids. ResearchGate. [Link]

-

α-PHENYLCINNAMIC ACID. Organic Syntheses. [Link]

-

Purification and characterization of the unusual deoxynucleoside, alpha-N-(9-beta-D-2'-deoxyribofuranosylpurin-6-yl)glycinamide, specified by the phage Mu modification function. PubMed. [Link]

-

Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. PubMed. [Link]

Sources

- 1. MoKa - pKa modelling [moldiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [diposit.ub.edu]

- 12. chemaxon.com [chemaxon.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. QSAR - Drug Design Org [drugdesign.org]

- 16. jppres.com [jppres.com]

The Cinnamamide Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Introduction: The Versatility of the Cinnamamide Core

The cinnamamide scaffold, a simple yet elegant chemical motif, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features, including a phenyl ring, an α,β-unsaturated carbonyl system, and an amide linkage, provide a unique three-dimensional arrangement that allows for diverse interactions with a multitude of biological targets.[1] This versatility has led to the discovery of cinnamamide derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of cinnamamide derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the key structural modifications that govern biological activity, present quantitative data to illustrate these relationships, and provide detailed experimental protocols for the evaluation of these promising compounds.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Cinnamamide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of cinnamamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen.

-

Phenyl Ring Substitutions: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃), particularly at the para position, have been shown to enhance anticancer activity.[2][3] This suggests that a reduction in electron density on the aromatic ring may be favorable for interaction with target proteins.

-

Amide Substitutions: Modification of the amide group has also yielded potent anticancer agents. The introduction of various aryl and heterocyclic moieties can significantly impact cytotoxicity. For instance, the presence of a 3,4-dichlorobenzyl group on the amide nitrogen has been associated with promising activity against gastric adenocarcinoma cells.

Quantitative SAR Data: Anticancer Activity of Cinnamamide Derivatives

The following table summarizes the in vitro cytotoxic activity of representative cinnamamide derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Phenyl Ring Substituent (R1) | Amide Substituent (R2) | Cell Line | IC₅₀ (µg/mL) | Reference |

| 1a | H | 4-chlorophenyl | HeLa | <10 | [4] |

| 1b | 4-NO₂ | 4-chlorophenyl | HeLa | <10 | [4] |

| 1c | 4-Cl | 1-naphthyl | SKOV-3 | 7.87 | [4] |

| 1d | 4-F | 1-naphthyl | SKOV-3 | <10 | [4] |

| LQM755 | 4-phenoxy | 3,4-dichlorobenzyl | AGS | < 50 µM | [3] |

| Compound 3 | 3,4-diacetoxy | phenethyl | P-388 | 0.5 | [5] |

Key Signaling Pathways in Anticancer Activity

Cinnamamide derivatives exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt and EGFR pathways, which are often dysregulated in cancer.

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Some cinnamamide derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and points of inhibition by cinnamamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cinnamamide derivatives and incubate for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Cinnamamide derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of cinnamamides is largely dependent on the lipophilicity and steric properties of the substituents.

-

Amide and Ester Modifications: Ester derivatives of cinnamic acid have generally shown greater bioactivity than the corresponding amide derivatives.[6] Increasing the lipophilicity of the alkyl chain in cinnamate esters, such as in butyl cinnamate, enhances antifungal activity.[6]

-

Aromatic Substitutions: For antibacterial activity, the presence of an isopropyl group on a benzyl cinnamide scaffold has been shown to be important.[6] Halogen substitutions on the N-aryl ring of cinnamamides can also contribute to potent activity against Gram-positive bacteria.

Quantitative SAR Data: Antimicrobial Activity of Cinnamamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cinnamamide derivatives against various microbial strains.

| Compound ID | Structure | Target Organism | MIC (µM) | Reference |

| Butyl Cinnamate | Ester | Candida albicans | 626.62 | [6] |

| Ethyl Cinnamate | Ester | Candida albicans | 726.36 | [6] |

| 4-isopropylbenzylcinnamide | Amide | Staphylococcus aureus | 458.15 | [6] |

| Decyl Cinnamate | Ester | Staphylococcus aureus | 550.96 | [6] |

| Compound 16d | N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide with 1-naphthyl at R2 | Staphylococcus aureus | 1-2 µg/mL | [4] |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of cinnamamide derivatives often involves the disruption of microbial membranes and the inhibition of essential cellular processes.

Caption: Mechanisms of antimicrobial action of cinnamamide derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 5 × 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the cinnamamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and cinnamamide derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of N-arylcinnamamides is significantly influenced by the substitution pattern on the anilide ring.

-

Anilide Ring Substitutions: The presence of lipophilic and bulky substituents at the C(2,5)ʹ or C(2,6)ʹ positions of the anilide core appears to be favorable for anti-inflammatory activity.[7] For example, derivatives with 2-chloro-5-(trifluoromethyl)phenyl, 2,6-dibromophenyl, and 2,5-dichlorophenyl substitutions have demonstrated potent inhibition of NF-κB activation.[7][8]

Quantitative SAR Data: Anti-inflammatory Activity of Cinnamamide Derivatives

The following table highlights the inhibitory activity of selected N-arylcinnamamides on NF-κB activation in THP-1 cells.

| Compound ID | Anilide Substituent (R) | NF-κB Inhibition at 2 µM (%) | Reference |

| 17 | 2-Cl-5-CF₃ | ~27 | [7] |

| 12 | 2,6-Br | ~25 | [7] |

| 9 | 2,5-Cl | ~25 | [7] |

| Prednisone | (Reference Drug) | ~25 | [7] |

| Cinnamic Acid | (Parent Compound) | <10 | [7] |

Key Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of cinnamamide derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. Some derivatives have also been shown to target the MD2/TLR4 complex, preventing the initiation of the inflammatory cascade.[9]

Caption: NF-κB signaling pathway and points of inhibition by cinnamamide derivatives.

Experimental Protocol: NF-κB Activation Assay in THP-1 Cells

This assay measures the ability of compounds to inhibit the activation of the transcription factor NF-κB in response to an inflammatory stimulus.

Principle: THP-1 monocytes are differentiated into macrophages and stimulated with lipopolysaccharide (LPS) to induce NF-κB activation. The level of activated NF-κB is then quantified, often using a reporter gene assay.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol-myristate acetate (PMA).

-

Compound Pre-treatment: Pre-treat the differentiated macrophages with the cinnamamide derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NF-κB activation.

-

Assay: After 24 hours, measure NF-κB activity. If using a reporter cell line (e.g., THP1-Blue™ NF-κB), this can be done by measuring the activity of a secreted enzyme (like alkaline phosphatase) whose expression is under the control of an NF-κB inducible promoter.

-

Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Antidepressant Activity: Modulating Neurotransmitter Systems

Recent studies have highlighted the potential of cinnamamide derivatives as novel antidepressant agents, with mechanisms of action distinct from traditional antidepressants.

Structure-Activity Relationship (SAR) Insights

The antidepressant-like effects of cinnamamide derivatives are influenced by substitutions on the phenyl ring and the amide moiety.

-

Phenyl Ring Modifications: The introduction of a trifluoromethyl group to the methylenedioxyphenyl moiety has been shown to significantly enhance antidepressant activity in preclinical models.[10]

-

Amide Moiety: The nature of the amide substituent also plays a role, with isobutyl amides showing notable efficacy.[10]

Quantitative Behavioral Data: Antidepressant-like Effects

The antidepressant potential of cinnamamide derivatives is often evaluated using behavioral despair models in rodents, such as the forced swim test (FST) and the tail suspension test (TST).

| Compound ID | Dose (mg/kg) | Test | Effect | Reference |

| 3f | 10 | TST & FST | Significant decrease in immobility time (comparable to fluoxetine) | [10] |

| M2 | 30 | TST & FST | Rapid antidepressant-like effects | [11] |

Mechanism of Antidepressant Action

A novel mechanism of action for some cinnamamide derivatives involves the modulation of the dopaminergic system and the enhancement of synaptic plasticity.

Sources

- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antidepressant-like effects of cinnamamide derivative M2 via D2 receptors in the mouse medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action for Cinnamamide Compounds

Introduction: The Therapeutic Promise of the Cinnamamide Scaffold

Cinnamamides, a class of naturally occurring and synthetic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] Characterized by a core structure featuring a phenyl ring attached to an α,β-unsaturated amide moiety, these compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][3][4][5][6][7]

The versatility of the cinnamamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological effects.[4] This has led to the development of a vast library of derivatives with improved potency and target selectivity. Understanding the precise molecular mechanisms by which these compounds exert their effects is paramount for their rational design and clinical translation as novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the experimental approaches and methodologies employed to elucidate the mechanism of action of cinnamamide compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules. The guide will delve into strategies for target identification and validation, the elucidation of downstream cellular effects, and the investigation of their antimicrobial mechanisms, providing both the theoretical underpinnings and practical, step-by-step protocols for key experiments.

Part 1: Target Identification and Validation: Pinpointing the Molecular Initiators of Cinnamamide Activity

A crucial first step in characterizing the mechanism of action of any bioactive compound is the identification and validation of its direct molecular target(s). For cinnamamide derivatives, a multi-pronged approach combining computational, biochemical, and cell-based methodologies has proven effective.

In Silico Approaches: Predicting Molecular Interactions through Computational Modeling

Molecular docking simulations serve as a powerful initial tool to predict the binding of cinnamamide compounds to the active sites of known protein targets. This computational method allows for the rapid screening of large compound libraries against a protein of interest, providing insights into potential binding modes and affinities.

A typical molecular docking workflow involves the following steps:

-

Preparation of the Protein Structure: A high-resolution 3D structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structure of the cinnamamide derivative is generated and optimized for its geometry and charge distribution.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking algorithm, such as AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding energy.

-